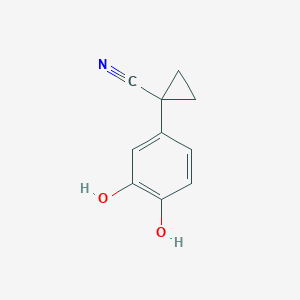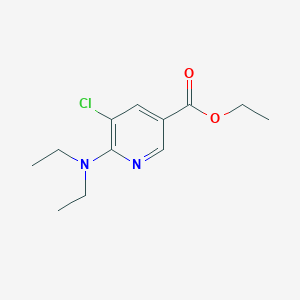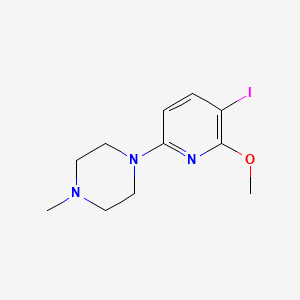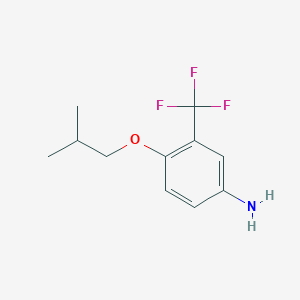
4-Isobutoxy-3-trifluoromethylphenylamine
Overview
Description
4-Isobutoxy-3-trifluoromethylphenylamine (4-IBT-3-TFMPA) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is used as a reagent in various chemical reactions and as a catalyst in various biochemical and physiological processes. 4-IBT-3-TFMPA has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Bimolecular Reactions in Molecular Cages
4-Isobutoxy-3-trifluoromethylphenylamine's derivatives participate in bimolecular reactions within networked molecular cages. For instance, Inokuma et al. (2011) demonstrated how substrates, including a derivative of this compound, were successively introduced into networked M(6)L(4) cages, leading to chemoselective reactions due to the encapsulation effect and the tight packing within the cage units (Inokuma, Kojima, Arai, & Fujita, 2011).
Organic Light-Emitting Devices
Li et al. (2012) explored the use of a this compound related compound in organic light-emitting devices (OLEDs). The incorporation of this compound as a hole-injecting and transporting layer in OLEDs significantly enhanced the device's efficiency, demonstrating the compound's potential in electronic applications (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).
Biosynthesis and Bioplastics Production
Nguyen and Lee (2021) used an engineered strain of Methylosinus trichosporium OB3b for the biosynthesis of 4-hydroxybutyrate, a chemical structurally related to this compound, from methane. This research highlights the potential of using methane as a carbon source for synthesizing bioplastics and related chemicals, which could include derivatives of this compound (Nguyen & Lee, 2021).
Synthesis of Fluorinated Polyimides
Tao et al. (2009) focused on the synthesis of fluorinated polyimides using derivatives of this compound. These polyimides exhibited excellent properties like solubility, thermal stability, and mechanical strength, making them suitable for various industrial applications, such as in electronics and coatings (Tao, Yang, Liu, Fan, & Yang, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2-methylpropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-3-8(15)5-9(10)11(12,13)14/h3-5,7H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZNEZDWWAGQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)
![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
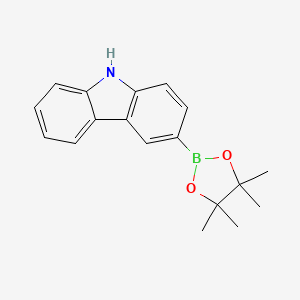
![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)
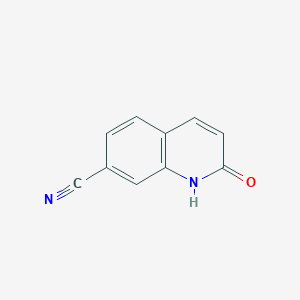

![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)
![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
